20-Deoxy-20-oxophorbol 12,13-dibutyrate 20-Deoxy-20-oxophorbol 12,13-dibutyrate
Brand Name: Vulcanchem
CAS No.: 100930-03-8
VCID: VC20746035
InChI: InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
SMILES: CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C
Molecular Formula: C28H38O8
Molecular Weight: 502.6 g/mol

20-Deoxy-20-oxophorbol 12,13-dibutyrate

CAS No.: 100930-03-8

Cat. No.: VC20746035

Molecular Formula: C28H38O8

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

20-Deoxy-20-oxophorbol 12,13-dibutyrate - 100930-03-8

Specification

CAS No. 100930-03-8
Molecular Formula C28H38O8
Molecular Weight 502.6 g/mol
IUPAC Name [(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
Standard InChI InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
Standard InChI Key BSSVCYJMQUYSRI-YVQNUNKESA-N
Isomeric SMILES CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C
SMILES CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C
Canonical SMILES CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C

Introduction

Overview of 20-Deoxy-20-Oxophorbol 12,13-Dibutyrate

20-Deoxy-20-oxophorbol 12,13-dibutyrate, also known as PDBt, is a synthetic derivative of phorbol esters, which are natural products derived from plants in the Euphorbiaceae family. Phorbol esters are known for their role as tumor promoters and their ability to activate protein kinase C (PKC), a key enzyme involved in various cellular signaling pathways.

Biological Activity and Mechanisms of Action

Research indicates that 20-deoxy-20-oxophorbol 12,13-dibutyrate exhibits significant biological activities:

  • Tumor Promotion: Like other phorbol esters, PDBt has been shown to promote tumor growth in various experimental models. It acts primarily through the activation of protein kinase C, leading to enhanced cell proliferation and survival.

  • Effect on Gap Junction Communication: Studies have demonstrated that PDBt can inhibit gap junctional intercellular communication (GJIC) in liver epithelial cells. This effect is associated with increased oxidative stress and altered phosphorylation of connexin proteins involved in GJIC .

In Vitro Studies

A series of in vitro studies have explored the impact of PDBt on various cell types:

  • Cell Lines Used: WB-F344 rat liver epithelial cells and other hepatocyte models.

  • Findings:

    • Treatment with PDBt resulted in increased incorporation of radioactive phosphorus into connexin proteins, indicating enhanced phosphorylation .

    • The compound was found to potentiate the inhibitory effects of oxidative stress on GJIC when cellular glutathione levels were depleted .

Antiviral Activity

Recent studies have also evaluated the antiviral potential of PDBt:

  • Antiviral Assays: The compound showed varying degrees of activity against different viral strains, with specific efficacy noted against chikungunya virus (CHIKV) .

  • Comparative Efficacy: In comparison to other phorbol derivatives, PDBt exhibited moderate antiviral activity with an effective concentration (EC50) noted at approximately 13.1 µM .

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